Cas no 2229576-16-1 (tert-butyl N-2-hydroxy-5-(4-oxobutyl)phenylcarbamate)

tert-butyl N-2-hydroxy-5-(4-oxobutyl)phenylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-2-hydroxy-5-(4-oxobutyl)phenylcarbamate
- 2229576-16-1
- EN300-1873342
- tert-butyl N-[2-hydroxy-5-(4-oxobutyl)phenyl]carbamate
-
- インチ: 1S/C15H21NO4/c1-15(2,3)20-14(19)16-12-10-11(6-4-5-9-17)7-8-13(12)18/h7-10,18H,4-6H2,1-3H3,(H,16,19)
- InChIKey: XAQFRPHZXMMDMF-UHFFFAOYSA-N
- ほほえんだ: O(C(NC1=C(C=CC(=C1)CCCC=O)O)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 279.14705815g/mol
- どういたいしつりょう: 279.14705815g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 7
- 複雑さ: 324
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 75.6Ų
tert-butyl N-2-hydroxy-5-(4-oxobutyl)phenylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1873342-0.5g |
tert-butyl N-[2-hydroxy-5-(4-oxobutyl)phenyl]carbamate |
2229576-16-1 | 0.5g |
$1619.0 | 2023-09-18 | ||
Enamine | EN300-1873342-0.1g |
tert-butyl N-[2-hydroxy-5-(4-oxobutyl)phenyl]carbamate |
2229576-16-1 | 0.1g |
$1484.0 | 2023-09-18 | ||
Enamine | EN300-1873342-0.25g |
tert-butyl N-[2-hydroxy-5-(4-oxobutyl)phenyl]carbamate |
2229576-16-1 | 0.25g |
$1551.0 | 2023-09-18 | ||
Enamine | EN300-1873342-2.5g |
tert-butyl N-[2-hydroxy-5-(4-oxobutyl)phenyl]carbamate |
2229576-16-1 | 2.5g |
$3304.0 | 2023-09-18 | ||
Enamine | EN300-1873342-10g |
tert-butyl N-[2-hydroxy-5-(4-oxobutyl)phenyl]carbamate |
2229576-16-1 | 10g |
$7250.0 | 2023-09-18 | ||
Enamine | EN300-1873342-0.05g |
tert-butyl N-[2-hydroxy-5-(4-oxobutyl)phenyl]carbamate |
2229576-16-1 | 0.05g |
$1417.0 | 2023-09-18 | ||
Enamine | EN300-1873342-5.0g |
tert-butyl N-[2-hydroxy-5-(4-oxobutyl)phenyl]carbamate |
2229576-16-1 | 5g |
$4890.0 | 2023-06-01 | ||
Enamine | EN300-1873342-1.0g |
tert-butyl N-[2-hydroxy-5-(4-oxobutyl)phenyl]carbamate |
2229576-16-1 | 1g |
$1686.0 | 2023-06-01 | ||
Enamine | EN300-1873342-10.0g |
tert-butyl N-[2-hydroxy-5-(4-oxobutyl)phenyl]carbamate |
2229576-16-1 | 10g |
$7250.0 | 2023-06-01 | ||
Enamine | EN300-1873342-1g |
tert-butyl N-[2-hydroxy-5-(4-oxobutyl)phenyl]carbamate |
2229576-16-1 | 1g |
$1686.0 | 2023-09-18 |
tert-butyl N-2-hydroxy-5-(4-oxobutyl)phenylcarbamate 関連文献
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
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8. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
tert-butyl N-2-hydroxy-5-(4-oxobutyl)phenylcarbamateに関する追加情報
Introduction to Tert-butyl N-2-hydroxy-5-(4-oxobutyl)phenylcarbamate (CAS No. 2229576-16-1)
Tert-butyl N-2-hydroxy-5-(4-oxobutyl)phenylcarbamate, with the chemical formula C₁₆H₂₁NO₅, is a compound of significant interest in the field of pharmaceutical chemistry. This compound is characterized by its unique structural features, which include a tert-butyl group, a N-2-hydroxy substituent, and a 4-oxobutyl moiety attached to a phenyl ring. The presence of these functional groups imparts distinct chemical and biological properties, making it a valuable candidate for further investigation in drug development and medicinal chemistry.
The compound's molecular structure suggests potential applications in the synthesis of bioactive molecules. Specifically, the tert-butyl group can enhance the stability of the molecule, while the N-2-hydroxy and 4-oxobutyl groups may contribute to its interactions with biological targets. These features are particularly relevant in the context of designing novel pharmaceutical agents that exhibit high selectivity and efficacy.
In recent years, there has been growing interest in the development of carbamate-based compounds due to their diverse pharmacological activities. Carbamates are known for their ability to act as intermediates in the synthesis of various therapeutic agents, including herbicides, insecticides, and pharmaceuticals. The specific configuration of Tert-butyl N-2-hydroxy-5-(4-oxobutyl)phenylcarbamate makes it an intriguing subject for further exploration.
One of the most promising areas of research involving this compound is its potential application in oncology. Preliminary studies have suggested that carbamate derivatives may exhibit inhibitory effects on certain enzymes involved in cancer cell proliferation. The structural motifs present in Tert-butyl N-2-hydroxy-5-(4-oxobutyl)phenylcarbamate could potentially interfere with key signaling pathways that are aberrant in tumor cells. This hypothesis is supported by emerging evidence indicating that similar carbamate compounds can modulate the activity of enzymes such as kinases and proteases, which are critical for cancer progression.
The synthesis of Tert-butyl N-2-hydroxy-5-(4-oxobutyl)phenylcarbamate involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the N-2-hydroxy group necessitates careful handling to avoid unwanted side reactions, while the attachment of the 4-oxobutyl moiety demands expertise in protecting group strategies. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its use in both academic research and industrial applications.
Evaluation of the pharmacokinetic properties of Tert-butyl N-2-hydroxy-5-(4-oxobutyl)phenylcarbamate is essential for determining its feasibility as a drug candidate. Studies have begun to investigate its solubility, stability, and metabolic pathways. These parameters are critical for assessing whether the compound can be effectively delivered to target tissues and remain active long enough to exert its intended therapeutic effect. Additionally, understanding its interactions with biological systems will provide insights into potential side effects and mechanisms of action.
The role of computational chemistry in analyzing Tert-butyl N-2-hydroxy-5-(4-oxobutyl)phenylcarbamate cannot be overstated. Molecular modeling techniques have been employed to predict how this compound might interact with biological targets at the atomic level. These simulations can help identify key binding sites and optimize the molecule for better affinity and selectivity. By leveraging computational tools, researchers can accelerate the drug discovery process and reduce experimental costs.
In conclusion, Tert-butyl N-2-hydroxy-5-(4-oxobutyl)phenylcarbamate represents a fascinating compound with potential applications across multiple domains of pharmaceutical research. Its unique structural features offer opportunities for developing novel therapeutic agents with improved efficacy and reduced toxicity. As research continues to uncover new insights into its properties and mechanisms of action, this compound is poised to play a significant role in future medical advancements.
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